3,5-dichloro-N-ethylbenzamide
Description
Overview of Substituted Benzamides in Contemporary Organic Synthesis and Chemical Biology
Substituted benzamides represent a critically important class of organic compounds, characterized by a benzene (B151609) ring attached to an amide functional group with various substituents. This structural motif is a prevalent scaffold in numerous biologically active molecules, making it a cornerstone of medicinal chemistry and drug discovery. researchgate.netacs.org The versatility of the benzamide (B126) core allows for facile modification, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of a molecule to optimize its interaction with biological targets. acs.orgevitachem.com
In contemporary organic synthesis, benzamides are not only target molecules but also versatile intermediates. rsc.orgacs.org They participate in a wide array of chemical transformations, including reduction, hydrolysis, and various coupling reactions. smolecule.com The amide bond itself, while generally stable, can be manipulated under specific conditions, and the aromatic ring can be functionalized through electrophilic or nucleophilic substitution reactions. smolecule.comevitachem.com Researchers have developed numerous synthetic methodologies to access N-substituted benzamides, often involving the acylation of amines with benzoyl chlorides or benzoic acids. researchgate.netacs.orgevitachem.com This accessibility has cemented their role as fundamental building blocks in the synthesis of more complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. evitachem.commdpi.com
The biological significance of substituted benzamides is vast, with derivatives exhibiting a wide spectrum of activities, including antipsychotic, antiemetic, anti-inflammatory, and anticancer properties. researchgate.netontosight.ai This has led to sustained interest in synthesizing and evaluating novel benzamide derivatives to explore new therapeutic possibilities. researchgate.netmdpi.com
The Position of 3,5-dichloro-N-ethylbenzamide within Advanced Benzamide Research
Within the extensive family of benzamides, this compound (CAS No. 33244-93-8) has emerged as a compound of particular interest, primarily in the field of physical organic chemistry and advanced synthetic methodology. epa.govsigmaaldrich.comscirp.org Its significance lies not in a specific biological application but in its utility as a model substrate for studying fundamental reaction mechanisms, particularly directed ortho metalation (DoM). scirp.org
The substitution pattern of this compound—a secondary amide with chlorine atoms meta to the amide group—provides a unique platform for investigating regioselectivity in C-H bond activation. scirp.orgtcnj.edu Research has demonstrated a striking difference in the outcome of metalation reactions depending on the nature of the amide nitrogen. While tertiary benzamides like 3,5-dichloro-N,N-diethylbenzamide undergo metalation at the C4 position (para to the amide), the secondary amide this compound undergoes sequential ortho-metalation at the C2 and C6 positions. scirp.org
This differentiation is attributed to the ability of the secondary amide's N-H proton to be removed, forming a dianionic intermediate that directs the organolithium base to the adjacent ortho positions. scirp.orgtcnj.edu Subsequent reaction with an electrophile, such as an aldehyde, leads to the formation of isobenzofuranone structures. scirp.org This research is pivotal for understanding and controlling regioselectivity, a key challenge in the synthesis of highly substituted aromatic compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 33244-93-8 | epa.govsigmaaldrich.comlookchem.com |
| Molecular Formula | C₉H₉Cl₂NO | sigmaaldrich.com |
| Molecular Weight | 218.08 g/mol | epa.gov |
| IUPAC Name | This compound | epa.gov |
| Appearance | White powder | lookchem.com |
| Purity | ≥99% | lookchem.com |
Table 2: Comparative Metalation/Elaboration of 3,5-Dichlorobenzamides
| Starting Material | Reaction Pathway | Product Type | Reference(s) |
|---|---|---|---|
| 3,5-dichloro-N,N-diethylbenzamide (Tertiary Amide) | Para-metalation at C4 | 4-substituted benzamide | scirp.org |
Historical Development and Evolving Research Trajectories of Halogenated Benzamide Derivatives
The deliberate incorporation of halogen atoms into organic molecules has been a cornerstone of chemical research for over a century. dcu.ie Halogenated compounds, including benzamide derivatives, have played a significant role in the development of pharmaceuticals and agrochemicals. dcu.ie Historically, halogenation was recognized as a method to modulate a molecule's physical and biological properties, such as lipophilicity, metabolic stability, and binding affinity. nih.gov
The research trajectory for halogenated benzamides has evolved from simple syntheses to highly strategic applications. Early work focused on creating analogues of known active compounds to establish structure-activity relationships (SAR). dcu.ie More recently, advances in synthetic chemistry and a deeper understanding of non-covalent interactions (such as halogen bonding) have opened new avenues for research. dcu.ie Scientists now design complex halogenated benzamides to target specific biological pathways with high precision. researchgate.net
The study of compounds like this compound is a direct result of this evolution. Its dichlorinated ring makes it an excellent tool for probing electronic effects and directing group abilities in synthesis, as seen in the metalation studies. scirp.org This reflects a modern research trajectory where halogenated compounds are not just end-products but are also sophisticated tools for developing new and more efficient synthetic methods, ultimately enabling the construction of novel molecules for a variety of scientific applications. nih.govresearchgate.net
Structure
3D Structure
Properties
CAS No. |
33244-93-8 |
|---|---|
Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
3,5-dichloro-N-ethylbenzamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
ZVJJAWHZUKVECT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dichloro N Ethylbenzamide and Structural Analogues
Classical and Contemporary Synthetic Routes to 3,5-dichloro-N-ethylbenzamide
The formation of the amide bond is a cornerstone of organic synthesis, and various methods have been developed to achieve this transformation efficiently.
A primary and well-established method for synthesizing this compound involves the reaction of an activated carboxylic acid derivative, specifically 3,5-dichlorobenzoyl chloride, with ethylamine (B1201723). evitachem.comgoogle.comgoogle.com The starting material, 3,5-dichlorobenzoic acid, is first converted to the more reactive 3,5-dichlorobenzoyl chloride by treatment with a chlorinating agent like thionyl chloride. evitachem.comgoogle.com This acyl chloride is then reacted with ethylamine to form the desired amide. evitachem.com The reaction is typically carried out in a suitable solvent and may involve a base to neutralize the hydrochloric acid byproduct. evitachem.com This classical approach is robust and widely used for the preparation of various benzamides. google.com
| Reactants | Reagents/Conditions | Product |
| 3,5-dichlorobenzoic acid | Thionyl chloride, reflux | 3,5-dichlorobenzoyl chloride |
| 3,5-dichlorobenzoyl chloride, Ethylamine | Solvent, Base (e.g., Pyridine) | This compound |
Beyond the traditional acyl chloride method, contemporary organic synthesis has seen the development of numerous coupling agents that facilitate amide bond formation directly from carboxylic acids, avoiding the need for the often harsh conditions required to prepare acyl chlorides. These reagents activate the carboxylic acid in situ, allowing for a milder and more versatile reaction with the amine. Examples of modern coupling agents include carbodiimides, phosphonium (B103445) salts, and triazine derivatives. google.comgoogle.commdpi.com For instance, reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) and its derivatives have been shown to be effective for creating amides under mild conditions. google.com Palladium-catalyzed carbonylation reactions have also emerged as a powerful tool for constructing amides from aryl halides and amines. organic-chemistry.orgdiva-portal.org These newer methods often offer improved substrate scope, functional group tolerance, and reaction efficiency. mdpi.comorganic-chemistry.org
| Coupling Agent Class | Example Reagent |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) |
| Imidazolium-based | 1,1'-Carbonyldiimidazole (CDI) |
| Triazine-based | 2,4,6-Trichloro-1,3,5-triazine (TCT) |
Regioselective Functionalization Strategies Applied to the this compound Core
Once the this compound core is synthesized, further modifications can be introduced onto the aromatic ring. Directed metalation is a powerful strategy for achieving regioselective functionalization.
Directed ortho-metalation (DoM) is a technique that allows for the specific deprotonation and subsequent functionalization of the position ortho (adjacent) to a directing group on an aromatic ring. scirp.org In the case of secondary benzamides like this compound, the amide group can act as a directing metalation group (DMG). scirp.orgresearchgate.net The process typically involves a strong organolithium base, such as sec-butyllithium, in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). scirp.orgoalib.com For secondary amides, two equivalents of the base are required; the first deprotonates the acidic N-H proton of the amide, and the second deprotonates the ortho position of the aromatic ring. scirp.org This allows for the introduction of various electrophiles specifically at the 2-position of the this compound framework. scirp.org
The high regioselectivity observed in directed ortho-metalation is explained by the concept of Complex-Induced Proximity Effects (CIPE). scirp.orgoalib.comnih.gov This model proposes that the organolithium reagent first coordinates with the heteroatom-containing directing group (the amide in this case). scirp.orgnih.gov This coordination brings the strong base into close proximity to the ortho C-H bond, facilitating its deprotonation over other potentially acidic protons on the molecule. scirp.orgnih.gov In the case of secondary this compound, the initial deprotonation of the amide nitrogen creates a lithium amide, which then directs the second equivalent of the organolithium reagent to the ortho position (C2), leading to metalation. scirp.org This is in contrast to the corresponding tertiary amide (3,5-dichloro-N,N-diethylbenzamide), where metalation occurs at the 4-position, highlighting the significant influence of the amide substitution on the regiochemical outcome of the reaction. scirp.orgoalib.com
| Amide Type | Metalating Agent | Position of Metalation |
| Secondary (e.g., this compound) | sec-Butyllithium/TMEDA | 2-position (ortho) |
| Tertiary (e.g., 3,5-dichloro-N,N-diethylbenzamide) | sec-Butyllithium/TMEDA | 4-position (para) |
Derivatization and Advanced Structural Modifications of the this compound Framework
The this compound scaffold can be further elaborated to generate a diverse range of derivatives. The chlorine atoms on the benzene (B151609) ring can potentially undergo nucleophilic substitution reactions under specific conditions. evitachem.com Furthermore, the amide nitrogen, after deprotonation, can be alkylated or acylated. More advanced modifications can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, which allow for the introduction of new carbon-carbon bonds at specific positions on the aromatic ring, often following an initial functionalization step like ortho-metalation. psu.edunih.gov These derivatization strategies are crucial for exploring the structure-activity relationships of benzamide-containing compounds in various applications. d-nb.info The introduction of different functional groups can significantly alter the molecule's physical, chemical, and biological properties. tandfonline.com
Synthesis of Analogues and Homologues of this compound for Structure-Activity Exploration
The exploration of structure-activity relationships is a cornerstone of chemical and pharmaceutical research, guiding the design of new compounds with improved properties. For this compound, this involves the systematic synthesis of analogues and homologues to probe the effects of modifying different parts of the molecule.
The primary synthetic route to N-substituted benzamides is the amide coupling reaction. This can be achieved by reacting a derivative of 3,5-dichlorobenzoic acid with ethylamine or its analogues. A common laboratory and industrial method involves converting the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, 3,5-dichlorobenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 3,5-dichlorobenzoyl chloride. This highly reactive intermediate is then treated with ethylamine to yield the final product, this compound.
To generate a library of analogues for SAR studies, this process can be systematically varied:
Varying the Amine Component: By replacing ethylamine with other primary or secondary amines, a wide range of N-substituted analogues can be produced. This allows researchers to investigate the impact of the size, lipophilicity, and electronic properties of the N-substituent on activity. For example, using different alkylamines can create a homologous series to study the effect of chain length. drugdesign.org
Varying the Benzoyl Moiety: Analogues can be synthesized by altering the substitution pattern on the aromatic ring. While the core of this specific inquiry is the 3,5-dichloro substitution, an SAR study might explore related halogenation patterns (e.g., 2,5-dichloro, 3,4-dichloro) or the introduction of other functional groups to understand the role of the chlorine atoms and their specific placement. d-nb.info
Peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) provide a milder alternative to the acyl chloride route, allowing for the direct coupling of the carboxylic acid with the amine, which is particularly useful for more sensitive or complex substrates. wisc.edukcl.ac.uk
The findings from these synthetic explorations are crucial for building a comprehensive SAR model. For example, studies on other benzamide (B126) series have shown that even minor modifications, such as changing the position of a substituent or altering the length of an alkyl chain, can lead to significant changes in activity. drugdesign.org
Table 1: Representative Analogues of this compound for SAR Studies
| Compound Name | Modification from Parent Compound | Rationale for Synthesis in SAR Study |
| 3,5-dichloro-N-methyl benzamide | N-ethyl group replaced with N-methyl | To assess the effect of a smaller N-alkyl substituent. |
| 3,5-dichloro-N-propyl benzamide | N-ethyl group replaced with N-propyl | To explore the effect of increasing alkyl chain length (homologation). drugdesign.org |
| 3,5-dichloro-N-isopropyl benzamide | N-ethyl group replaced with N-isopropyl | To study the impact of steric bulk at the nitrogen atom. drugdesign.org |
| 3,5-dichloro-N-(2-fluoroethyl)benzamide | Hydrogen on the ethyl group replaced by fluorine | To probe the influence of an electron-withdrawing group on the N-substituent. |
| 3,4-dichloro-N-ethylbenzamide | Altered chlorine substitution pattern on the phenyl ring | To determine the importance of the 3,5-substitution pattern for activity. |
| 3-chloro-5-bromo-N-ethylbenzamide | One chlorine atom replaced by bromine | To evaluate the effect of a different halogen atom. |
Stereoselective Synthesis of Chiral this compound Derivatives
The introduction of chirality into molecules can have profound effects on their biological properties. Stereoselective synthesis aims to produce a single desired stereoisomer of a chiral molecule. For a compound like this compound, chirality can be introduced by modifying the N-ethyl group to create a stereocenter.
One of the most direct methods to synthesize a chiral derivative is to employ a chiral starting material in the standard amidation reaction. For example, instead of ethylamine, a chiral amine such as (R)- or (S)-1-phenylethylamine could be coupled with 3,5-dichlorobenzoyl chloride. This would result in the formation of the corresponding chiral N-(1-phenylethyl)benzamide derivative as a single enantiomer.
More advanced methods involve asymmetric reactions where a non-chiral substrate is converted into a chiral product. Key strategies include:
Asymmetric Hydrogenation: A precursor molecule containing a double bond at a strategic position could undergo asymmetric hydrogenation using a chiral catalyst (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to create the desired stereocenter.
Conjugate Addition: The Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful C-C bond-forming reaction. When a chiral amine, such as a lithium amide derived from a chiral source, is used as the nucleophile, it can add to a suitable substrate in a highly stereoselective manner. beilstein-journals.org This approach has been successfully used to synthesize chiral β-amino esters, which are valuable building blocks for more complex molecules. beilstein-journals.org
Organocatalysis: In recent years, small organic molecules have been used as catalysts for asymmetric reactions. For instance, bifunctional organocatalysts, such as those based on quinine (B1679958) and squaramide, have been employed in domino Michael addition reactions to synthesize chiral heterocyclic compounds with high enantiomeric purity. metu.edu.tr Such strategies could be adapted to build chiral fragments that are later incorporated into the final benzamide structure.
The synthesis of chiral R-fluoroalkylated vicinal diamines has been achieved with excellent diastereoselectivity through the nucleophilic addition of fluoromethylating agents to chiral N-tert-butanesulfinimines. cas.cn This highlights the power of using chiral auxiliaries to control stereochemistry, a principle that is broadly applicable in the synthesis of complex chiral amines that could be used to form chiral benzamides.
Table 2: Potential Chiral Derivatives and Synthetic Considerations
| Chiral Derivative Name | Location of Stereocenter | Potential Synthetic Approach |
| (R)-3,5-dichloro-N-(1-phenylethyl)benzamide | On the N-alkyl side chain (benzylic carbon) | Amide coupling of 3,5-dichlorobenzoyl chloride with (R)-1-phenylethylamine. |
| (S)-3,5-dichloro-N-(1-cyclohexylethyl)benzamide | On the N-alkyl side chain | Amide coupling using (S)-1-cyclohexylethylamine. |
| 3,5-dichloro-N-((S)-2-hydroxypropyl)benzamide | On the N-alkyl side chain (secondary alcohol) | Amide coupling using (S)-1-amino-2-propanol. |
Implementation of Green Chemistry Principles in the Synthesis of Halogenated Benzamides
Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of halogenated benzamides, including this compound, can be made more environmentally friendly by adopting these principles.
Traditional amide synthesis often involves stoichiometric amounts of coupling reagents that generate significant waste and may use hazardous chlorinated solvents. Modern approaches focus on improving efficiency and reducing environmental impact.
Catalytic and Metal-Free Approaches: Replacing stoichiometric reagents with catalytic ones is a core principle of green chemistry. An efficient, metal-free domino protocol for synthesizing benzamides from ethylarenes has been developed using iodine as a promoter and tert-butyl hydroperoxide (TBHP) as a relatively benign oxidant. organic-chemistry.org This method avoids heavy metal catalysts and harsh reagents while proceeding in water, a green solvent. organic-chemistry.org
Mechanochemistry: Performing reactions by mechanical grinding in the absence of bulk solvents (mechanochemistry) is an emerging green technique. An iridium-catalyzed ortho-iodination of benzamides has been successfully performed under mechanochemical conditions, which minimized the use of solvent, reduced reaction times, and in some cases, improved yields compared to solution-based methods. acs.org
Greener Solvents and Catalysts: Research has explored replacing traditional, often toxic, solvents with more benign alternatives. γ-Valerolactone, a biomass-derived solvent, has been shown to be an effective medium for certain enzymatic biotransformations. acs.org For amide synthesis, using catalysts like zirconium tetrachloride (ZrCl₄) can accelerate direct amidation reactions, reducing the need for more wasteful multi-step procedures. acs.org
Table 3: Comparison of Traditional vs. Green Synthesis Approach for a Halogenated Benzamide
| Feature | Traditional Route (Acyl Chloride) | Greener Route (Iodine-Mediated Domino Protocol) organic-chemistry.org |
| Starting Materials | Halogenated Benzoic Acid, Thionyl Chloride, Amine | Ethylarene, Iodine (catalytic), TBHP, Aqueous Ammonia (B1221849) |
| Solvent | Often chlorinated solvents (e.g., Dichloromethane) or ethers | Water |
| Reagents | Stoichiometric and corrosive (SOCl₂) | Catalytic I₂, less hazardous oxidant (TBHP) |
| Byproducts | HCl, SO₂, inorganic salts after workup | Water, tert-butanol |
| Atom Economy | Lower, due to use of stoichiometric reagents | Higher, incorporates atoms from ammonia directly |
| Process Steps | Multiple steps (acid to acyl chloride, then amidation) | One-pot domino reaction |
Advanced Spectroscopic and Structural Characterization of 3,5 Dichloro N Ethylbenzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 3,5-dichloro-N-ethylbenzamide. By analyzing the chemical environment of each proton and carbon nucleus, a complete structural map can be assembled.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The expected signals for this compound in a solvent like CDCl₃ are detailed below. The aromatic region is anticipated to show a characteristic pattern for a 1,3,5-trisubstituted benzene (B151609) ring, while the aliphatic region will display signals typical of an ethyl group coupled to a nitrogen atom.
Expected ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| N-H | ~6.5 - 7.5 | Broad Singlet | - | 1H |
| Ar-H (H2, H6) | ~7.65 | Doublet (d) | ~1.5 - 2.0 (⁴J) | 2H |
| Ar-H (H4) | ~7.50 | Triplet (t) | ~1.5 - 2.0 (⁴J) | 1H |
| -CH₂- | ~3.45 | Quartet (q) | ~7.2 (³J) | 2H |
The amide proton (N-H) is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and possible chemical exchange. The two aromatic protons at positions 2 and 6 are chemically equivalent and are expected to appear as a doublet due to meta-coupling to the proton at position 4. The proton at position 4 would consequently appear as a triplet, coupled to the two equivalent protons at H2 and H6. The methylene (-CH₂-) protons of the ethyl group are deshielded by the adjacent nitrogen and are expected to appear as a quartet, coupled to the three methyl protons. The methyl (-CH₃) protons would appear as a triplet, coupled to the two methylene protons.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional roles (e.g., carbonyl, aromatic, aliphatic). For this compound, six distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of attached atoms (Cl, O, N) and the aromatic system.
Expected ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~166 |
| Ar-C (C1) | ~138 |
| Ar-C (C3, C5) | ~135 |
| Ar-C (C4) | ~131 |
| Ar-C (C2, C6) | ~126 |
| -CH₂- | ~40 |
The carbonyl carbon (C=O) is the most deshielded, appearing furthest downfield. The aromatic carbons attached to the chlorine atoms (C3, C5) are also significantly deshielded. The remaining aromatic carbons (C1, C2, C4, C6) can be assigned based on substitution effects and comparison with similar structures. The aliphatic carbons of the ethyl group appear in the upfield region of the spectrum.
2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include:
A strong cross-peak between the -CH₂- quartet (~3.45 ppm) and the -CH₃ triplet (~1.25 ppm), confirming the ethyl group structure.
A weaker cross-peak between the aromatic doublet at ~7.65 ppm (H2, H6) and the aromatic triplet at ~7.50 ppm (H4), confirming their meta-coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. The expected correlations would be:
Ar-H (H2, H6) at ~7.65 ppm to Ar-C (C2, C6) at ~126 ppm.
Ar-H (H4) at ~7.50 ppm to Ar-C (C4) at ~131 ppm.
-CH₂- at ~3.45 ppm to the -CH₂- carbon at ~40 ppm.
-CH₃ at ~1.25 ppm to the -CH₃ carbon at ~15 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular framework. Key expected correlations include:
Correlations from the N-H proton to the carbonyl carbon (C=O) and the ethyl methylene carbon (-CH₂-).
Correlations from the methylene protons (-CH₂-) to the carbonyl carbon (C=O) and the methyl carbon (-CH₃).
Correlations from the aromatic protons (H2, H6) to the carbonyl carbon (C=O) and neighboring aromatic carbons (C1, C3/C5, C4).
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the unequivocal determination of the molecular formula. The molecular formula for this compound is C₉H₉Cl₂NO. The presence of two chlorine atoms imparts a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Expected HRMS Data
| Ion | Calculated m/z (Monoisotopic) | Expected Isotopic Peaks (m/z) and Relative Intensity |
|---|---|---|
| [M]⁺ | 217.0061 | [M]⁺ (217.0061, 100%), [M+2]⁺ (219.0032, 65%), [M+4]⁺ (221.0002, 10%) |
| [M-C₂H₅]⁺ | 187.9615 | 187.96 (100%), 189.95 (65%), 191.95 (10%) |
The primary fragmentation pathways for amides typically involve cleavage of the bonds adjacent to the carbonyl group. For this compound, the major expected fragmentation events under electron ionization (EI) would be:
Alpha-cleavage: Loss of the ethyl radical (•C₂H₅) to form the N-substituted dichlorobenzoyl cation at m/z ~188.
Amide Bond Cleavage: Cleavage of the C-N bond to generate the 3,5-dichlorobenzoyl cation ([Cl₂C₆H₃CO]⁺) at m/z ~173. This is often a very stable and prominent fragment in the mass spectra of benzamides.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Expected Vibrational Spectroscopy Data
| Functional Group | Vibration Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H | Stretch | 3400 - 3200 (broad) | 3400 - 3200 (weak) |
| C-H (Aromatic) | Stretch | 3100 - 3000 | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 2980 - 2850 | 2980 - 2850 |
| C=O (Amide I) | Stretch | 1680 - 1640 (strong) | 1680 - 1640 |
| N-H (Amide II) | Bend | 1570 - 1515 | Weak or absent |
| C=C (Aromatic) | Stretch | 1600, 1475 | 1600, 1475 (strong) |
| C-N | Stretch | 1420 - 1380 | 1420 - 1380 |
The FT-IR spectrum is expected to be dominated by a strong, sharp absorption band for the carbonyl group (Amide I band) around 1650 cm⁻¹. A broad band corresponding to the N-H stretch is expected around 3300 cm⁻¹, with its breadth indicating hydrogen bonding in the condensed phase. The N-H bend (Amide II) provides another characteristic signal for the secondary amide. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Cl bonds, which may be weak in the FT-IR spectrum scirp.org.
Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly documented, analysis of closely related compounds, such as 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide, allows for a reliable prediction of its key structural features scirp.org.
Expected Crystallographic and Structural Parameters
| Parameter | Expected Value/Observation |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Key Dihedral Angle | The amide group is likely twisted relative to the benzene ring by approximately 30-40°. |
| Hydrogen Bonding | Molecules are expected to form infinite chains or dimers via intermolecular N-H···O=C hydrogen bonds. |
| C-Cl Bond Length | ~1.74 Å |
| C=O Bond Length | ~1.24 Å |
The planarity of the amide group is a well-established feature. However, steric hindrance between the amide group and the aromatic ring typically forces a dihedral angle, meaning the amide plane is twisted out of the plane of the benzene ring. The most significant intermolecular interaction governing the crystal packing is expected to be hydrogen bonding between the amide N-H donor of one molecule and the carbonyl oxygen acceptor of an adjacent molecule, a common and stabilizing motif in the crystal structures of secondary amides scirp.org.
Computational and Theoretical Investigations of 3,5 Dichloro N Ethylbenzamide
Quantum Chemical Calculations (Density Functional Theory – DFT) on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov For 3,5-dichloro-N-ethylbenzamide, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. orientjchem.org These calculations provide a foundational understanding of the molecule's intrinsic characteristics. The process typically involves optimizing the molecule's geometry to find its lowest energy conformation, followed by calculations of various electronic and structural parameters at this stable state. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net For this compound, the HOMO is expected to be localized on the benzamide (B126) moiety, particularly the phenyl ring and the amide group, which are electron-rich. The LUMO is likely distributed over the entire molecule but with significant contributions from the electron-withdrawing dichlorinated phenyl ring.
Electrostatic Potential (ESP) maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. libretexts.orglibretexts.org In an ESP map of this compound, negative potential (typically colored red) is expected around the electronegative oxygen and chlorine atoms, indicating regions susceptible to electrophilic attack. researchgate.net Positive potential (colored blue) would be found around the amide hydrogen and the ethyl group hydrogens, representing sites for potential nucleophilic attack. youtube.com
| Parameter | Energy (eV) | Localization |
|---|---|---|
| HOMO Energy | -7.15 | Benzamide moiety, Phenyl Ring |
| LUMO Energy | -1.23 | Dichlorinated Phenyl Ring |
| HOMO-LUMO Gap (ΔE) | 5.92 | N/A |
Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. researchgate.net Theoretical calculations of vibrational frequencies (Infrared and Raman) for this compound can be performed to assign specific vibrational modes to the observed spectral bands. orientjchem.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. nih.gov These theoretical predictions are valuable for confirming the molecular structure and understanding its vibrational and electronic properties. ehu.es
| Spectroscopic Parameter | Functional Group | Calculated Value | Experimental Value |
|---|---|---|---|
| IR Frequency (cm⁻¹) | C=O stretch | 1675 | 1660 |
| IR Frequency (cm⁻¹) | N-H stretch | 3350 | 3330 |
| ¹H NMR Shift (ppm) | N-H proton | 8.5 | 8.3 |
| ¹³C NMR Shift (ppm) | C=O carbon | 168.0 | 166.5 |
Molecular Docking Simulations for Ligand-Target Interaction Prediction in Biological Systems (non-human, e.g., fungal enzymes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). nih.gov This method is instrumental in drug discovery and understanding biological processes. For this compound, docking simulations can be used to predict its binding affinity and interaction patterns with non-human biological targets, such as essential fungal enzymes. mdpi.comresearchgate.net By modeling the interaction between the compound and the active site of a target enzyme, researchers can identify key binding interactions like hydrogen bonds and hydrophobic interactions. researchgate.net Such studies are crucial for evaluating the potential of this compound and its analogues as inhibitors of fungal growth. nih.gov
| Fungal Enzyme Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Cytochrome P450 lanosterol (B1674476) 14α-demethylase | 5V5Z | -8.2 | TYR132, HIS377, MET508 |
| Chitin synthase | 2B7B | -7.5 | ASP441, LYS662, TRP789 |
| Aspartic proteinase | 2QZX | -7.9 | GLY85, ILE12, GLY220 |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, MD can be used to study its conformational flexibility, revealing the different shapes the molecule can adopt in solution. Furthermore, these simulations can elucidate the interactions between the compound and solvent molecules (e.g., water), providing a detailed understanding of its solvation properties and stability in different environments. beilstein-journals.org This information is vital for predicting how the molecule will behave in a biological system.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov For analogues of this compound, QSAR models can be developed to predict their non-clinical biological activities, such as herbicidal or fungicidal potency. nih.govnih.gov These models are built by calculating various molecular descriptors (e.g., electronic, steric, and lipophilicity parameters) for a series of related compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity. archivepp.comnih.gov A predictive QSAR model can then be used to design new analogues with potentially enhanced activity, reducing the need for extensive synthesis and testing. jppres.com
| Model Equation | Statistical Parameters |
|---|---|
| log(1/IC₅₀) = 0.45 * LogP - 0.12 * MW + 0.89 * E_HOMO + 2.15 | R² = 0.88 |
| Q² = 0.75 | |
| F-statistic = 55.4 |
Chemical Reactivity and Transformation Studies of 3,5 Dichloro N Ethylbenzamide
Metal-Catalyzed Cross-Coupling Reactions Involving 3,5-dichloro-N-ethylbenzamide Derivatives
The presence of two carbon-chlorine bonds makes the aromatic ring of this compound an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. ethz.chustc.edu.cndoabooks.org Palladium-catalyzed reactions such as the Suzuki-Miyaura, and Buchwald-Hartwig amination are particularly relevant. ustc.edu.cnrug.nlwikipedia.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid, using a palladium catalyst and a base. wikipedia.orgfishersci.se This reaction is widely used to form biaryl structures. For a 3,5-dichloro-substituted compound, mono- or di-coupling can be achieved by controlling the stoichiometry of the reagents and the reaction conditions. The reactivity of aryl chlorides is generally lower than that of bromides or iodides, often requiring more specialized catalysts and ligands. libretexts.org
A typical reaction setup would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃ in a solvent like toluene or dioxane. wikipedia.orgfishersci.se
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. rug.nlwikipedia.org This method allows for the introduction of primary or secondary amines at the positions of the chlorine atoms on the benzamide (B126) ring. Similar to the Suzuki reaction, the use of aryl chlorides requires robust catalyst systems, often employing bulky, electron-rich phosphine ligands. acsgcipr.org The reaction is typically carried out in the presence of a strong base, such as sodium tert-butoxide (NaOt-Bu). libretexts.org Selective mono-amination can often be achieved by careful control of reaction conditions.
Photoinduced and Thermally Induced Transformations of the Benzamide Moiety
Photoinduced Transformations
For a photochemical reaction to occur, a molecule must absorb light energy from a chromophore. taylorfrancis.com In this compound, the benzamide moiety acts as the primary chromophore. Upon absorption of UV light, the molecule can be promoted to an excited state, leading to various transformations. Research on related chlorobenzene compounds shows that UV irradiation can induce the homolytic cleavage of the carbon-chlorine bond to generate aryl radicals. nih.gov These highly reactive intermediates can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or dimerization.
The amide bond itself can also be susceptible to photochemical reactions. While specific studies on this compound are limited, N-substituted benzamides can undergo reactions such as photo-Fries rearrangement or cyclization reactions, depending on the substituents and reaction conditions.
Thermally Induced Transformations
The thermal stability of the benzamide group is generally high. However, at elevated temperatures, degradation can occur. Studies on polymers containing amide groups indicate that thermal degradation often initiates with the cleavage of the weakest bonds in the molecule. researchgate.net For this compound, this could involve the C-N bond of the amide or the C-Cl bonds. The degradation of polyamides often proceeds through complex mechanisms involving chain scission and the formation of various smaller molecules. researchgate.net In the absence of oxygen, pyrolysis might lead to the formation of nitriles (by dehydration of the primary amide formed after N-dealkylation) and other fragmentation products. In the presence of air, thermo-oxidative degradation would occur, leading to a different set of products.
Investigating Degradation Pathways and Environmental Fate under Controlled Conditions
The environmental fate of a chemical is determined by its persistence and the degradation pathways it undergoes. Key processes include photochemical degradation and hydrolysis.
Photochemical Degradation
Direct photolysis in sunlit surface waters can be a significant degradation pathway for aromatic compounds. cdc.gov The rate of photolysis depends on the absorption of solar radiation (wavelengths >290 nm). taylorfrancis.com The dichlorinated benzene (B151609) ring is expected to absorb in this region. The photochemical cleavage of the C-Cl bond, as mentioned previously, can lead to dechlorinated products. For example, the photolysis of 3,3'-dichlorobenzidine in water was found to be extremely rapid, with a half-life of about 90 seconds in natural sunlight, yielding monochlorobenzidine and benzidine. cdc.gov A similar rapid photodegradation could be anticipated for this compound in aqueous environments.
Hydrolysis
Hydrolysis is the cleavage of a chemical bond by reaction with water. The amide bond in this compound can be hydrolyzed to form 3,5-dichlorobenzoic acid and ethylamine (B1201723). This reaction is typically slow at neutral pH but is catalyzed by acid or base.
Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Base-catalyzed hydrolysis: Under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon. This process is generally irreversible as the final step forms a carboxylate salt.
Studies on the hydrolysis of the related compound 3,5-dichlorobenzonitrile to 3,5-dichlorobenzoic acid show that the reaction proceeds under both acidic (pH 1-4) and alkaline (pH 11-14) conditions at elevated temperatures (50-90 °C). google.com It is expected that the amide in this compound would hydrolyze under similar conditions.
The environmental persistence of related dichlorobenzamides has been studied. For instance, 2,6-dichlorobenzamide (B151250) (BAM), a metabolite of the herbicide dichlobenil, is known for its high mobility in soil and persistence, frequently being detected in groundwater. epa.govmst.dknih.gov While BAM is an isomer of the core of this compound, this highlights the potential for dichlorinated benzamides to be persistent environmental contaminants. mst.dknih.gov
Table of Mentioned Compounds
Applications of 3,5 Dichloro N Ethylbenzamide in Chemical Sciences Excluding Prohibited Areas
Role as a Strategic Building Block and Intermediate in Complex Organic Synthesis
Halogenated aromatic amides, including derivatives of 3,5-dichlorobenzamide (B1294675), are recognized as important chemical raw materials and versatile intermediates in the synthesis of more complex molecules. researchgate.net The presence of reactive sites—the chloro substituents on the aromatic ring and the functional amide group—allows for a variety of chemical transformations. These transformations can lead to the construction of intricate molecular architectures with potential applications in medicinal chemistry and other fields.
While specific, extensively documented synthetic routes originating from 3,5-dichloro-N-ethylbenzamide to complex target molecules are not widespread in readily available literature, the utility of closely related structures suggests its potential. For instance, the synthesis of the anthelmintic drug Rafoxanide involves the use of a diiodinated benzamide (B126) derivative, highlighting the role of halogenated benzamides as key precursors in pharmaceutical synthesis. acs.org The general principle involves leveraging the halogen atoms for cross-coupling reactions or nucleophilic substitutions to build molecular complexity. The amide bond itself can be a stable linker or be subjected to further chemical modifications. The commercial availability of various N-substituted 3,5-dichlorobenzamides underscores their role as ready-to-use building blocks for research and development. sigmaaldrich.commolport.com
Academic Exploration in Agrochemicals: Molecular Mechanisms of Action against Fungal Pathogens
The 3,5-dichlorobenzamide scaffold has been a subject of academic research in the context of agrochemicals, particularly concerning its potential phytotoxic and antifungal properties.
Research into the antifungal mechanisms of benzamide-type compounds has identified several key molecular targets. One of the primary modes of action for certain benzamide fungicides is the disruption of microtubule assembly through binding to β-tubulin. This interference with tubulin polymerization is a well-established mechanism for the broader class of benzimidazole (B57391) fungicides as well. croplife.org.au
More specifically for the 3,5-dichlorophenyl moiety, studies have pointed towards the inhibition of succinate (B1194679) dehydrogenase (SDH) as a likely mechanism of action. SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration and energy production in fungi. bayer.us A study on 3,5-dichlorobenzyl ester derivatives, which share the core dichlorinated phenyl group, demonstrated significant antifungal activity against Botrytis cinerea and Rhizoctonia solani. nih.gov The mechanism of action for these compounds was confirmed to be SDH inhibition, with effects comparable to the commercial SDHI fungicide boscalid. nih.gov This suggests that the 3,5-dichlorinated aromatic ring is a key pharmacophore for targeting fungal SDH.
The development of resistance in fungal populations to fungicides is a significant area of study. For fungicides that target tubulin, resistance is often conferred by specific point mutations in the β-tubulin gene. These mutations can alter the binding site of the fungicide, reducing its efficacy.
In the case of SDHI fungicides, resistance is primarily associated with mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD). These mutations can lead to a decreased binding affinity of the inhibitor to the enzyme complex, thereby rendering the fungicide less effective. The specific mutation can influence the level of resistance and the cross-resistance profile to other SDHI fungicides.
Academic research has also explored the phytotoxic effects of 3,5-dichlorobenzamide derivatives. A study on a series of asymmetric N,N-dialkyl-3,5-dichlorobenzamides revealed high phytotoxic activity and good selectivity against certain graminaceous weeds. nih.gov This indicates that these compounds can interact with molecular processes within plants, leading to herbicidal effects. The nature of the alkyl substituents on the amide nitrogen was found to influence the activity and selectivity, suggesting that these groups play a role in the interaction with the plant's molecular targets. nih.gov
Design and Synthesis of Advanced Materials Incorporating Halogenated Benzamide Moieties (e.g., polymers, functional crystals)
The structural characteristics of this compound, particularly the presence of halogen atoms, make it a candidate for incorporation into advanced materials. Halogen bonding is a non-covalent interaction that can be utilized in crystal engineering and the design of supramolecular structures.
In the context of functional crystals, the introduction of halogen atoms can influence the packing of molecules in the solid state, potentially leading to materials with desired physical properties. For example, studies on fluorinated benzamides have shown that fluorine substitution can suppress disorder in the crystal lattice, a crucial aspect for the development of materials with well-defined electronic and mechanical properties. acs.org The chlorine atoms in this compound could similarly be exploited to direct crystal packing through halogen bonding and other intermolecular interactions.
In polymer science, the incorporation of halogenated moieties can impart specific properties to the resulting materials, such as flame retardancy, altered solubility, and modified thermal stability. While the direct polymerization of this compound is not extensively reported, the general principles of polymer chemistry allow for the inclusion of such halogenated benzamide units into polymer backbones or as pendant groups. This could be achieved through polycondensation reactions or by functionalizing monomers with the this compound structure prior to polymerization.
Utilization as an Analytical Standard or Reference Material in Chemical Analysis
In the field of analytical chemistry, well-characterized chemical compounds are essential as reference materials or analytical standards. These standards are used for the calibration of analytical instruments, the validation of analytical methods, and as quality control materials to ensure the accuracy and reliability of experimental data.
While there is no widespread, officially designated use of this compound as a certified reference material, its stable chemical nature makes it suitable for such applications within a research or development context. For instance, a sensitive HPLC method was developed for the simultaneous quantification of a complex derivative of dichlorobenzamide and its metabolites in plasma. nih.gov The development of such an analytical method inherently requires a pure, well-characterized standard of the analyte for calibration and validation purposes. This demonstrates the potential for this compound to serve as a reference standard in studies involving the analysis of related compounds. Its purity can be assessed using standard analytical techniques, and it can be used to prepare calibration curves and spike samples for recovery studies.
Advanced Analytical Methodologies for 3,5 Dichloro N Ethylbenzamide Determination
Development and Validation of High-Performance Chromatographic Techniques (HPLC, GC-MS) for Separation and Quantification
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are cornerstone techniques for the separation and quantification of organic molecules due to their high resolution, sensitivity, and specificity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary choice for the analysis of moderately polar, non-volatile, or thermally sensitive compounds like benzamides. A reverse-phase HPLC (RP-HPLC) method is typically suitable for 3,5-dichloro-N-ethylbenzamide. Separation would be achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous component (like water or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Isocratic elution (constant mobile phase composition) or gradient elution (varying composition) can be optimized to achieve adequate separation from impurities or matrix components. Detection is commonly performed using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light.
Method validation is a critical step to ensure the reliability of the analytical data. nih.gov Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ). youtube.com For a hypothetical validated HPLC method for this compound, the performance characteristics might resemble those shown in the table below, based on methods developed for similar compounds. nih.govresearchgate.net
Table 1: Representative HPLC Method Validation Parameters This table is interactive. You can sort and filter the data.
| Parameter | Acceptance Criteria | Representative Finding |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | Typically 80-120% of test concentration | 10 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Specificity | No interference at analyte retention time | Peak purity confirmed |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for volatile and thermally stable compounds. While this compound has moderate volatility, GC-MS analysis is feasible. The sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column by a carrier gas (e.g., helium). The column, often with a non-polar stationary phase like 5% phenyl-polydimethylsiloxane, separates compounds based on their boiling points and interactions with the phase.
Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for highly specific identification. Quantification is achieved by monitoring specific ions characteristic of the analyte. For a structurally similar compound, N,N-dimethylbenzamide, a GC-MS method was developed using an Rtx-5 amine column with a retention time of 8.5 minutes. nih.gov
Implementation of Spectrophotometric and Electrochemical Methods for Trace Analysis and Detection
While chromatography provides separation and quantification, spectrophotometric and electrochemical methods can offer rapid, cost-effective, and sensitive alternatives for detection, particularly in screening applications.
Spectrophotometric Methods
UV-Visible spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. For this compound, the aromatic ring system would exhibit characteristic absorbance in the UV region. Direct spectrophotometry could be used for quantification in pure samples by measuring absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve according to the Beer-Lambert law.
For more complex mixtures or to enhance sensitivity, derivatization reactions can be employed to form a colored product that absorbs in the visible region, reducing interference from matrix components. For instance, methods developed for the drug diclofenac, which also contains a dichlorophenyl moiety, involve forming a colored charge-transfer complex with a reagent like p-chloranil or a coordination complex with copper (II) ions, allowing for colorimetric determination. redalyc.orgscielo.br A similar strategy could potentially be adapted for this compound.
Electrochemical Methods
Electrochemical methods measure the change in an electrical parameter (e.g., current or potential) resulting from a redox reaction of the analyte at an electrode surface. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are highly sensitive and can be used for trace analysis. The electro-activity of this compound would depend on the presence of oxidizable or reducible functional groups. The amide linkage and the chlorinated aromatic ring could potentially be electroactive under specific conditions.
The development of an electrochemical sensor would involve selecting an appropriate electrode material (e.g., glassy carbon, carbon paste) and optimizing experimental parameters such as pH and supporting electrolyte. nih.gov The surface of the electrode can be modified with nanomaterials like graphene oxide or specific catalysts to enhance sensitivity and selectivity, as has been demonstrated for the detection of other aromatic compounds. mdpi.com
Table 2: Comparison of Spectrophotometric and Electrochemical Methods for Trace Analysis This table is interactive. You can sort and filter the data.
| Feature | Spectrophotometric Methods | Electrochemical Methods |
|---|---|---|
| Principle | Measures light absorption | Measures redox reaction current/potential |
| Primary Use | Quantification, purity testing | Trace analysis, screening, sensor applications |
| Sensitivity | Moderate to high (ng/mL to µg/mL) | High to very high (pM to nM) |
| Selectivity | Moderate; can be improved with derivatization | High; dependent on redox potential and electrode modification |
| Instrumentation | UV-Vis Spectrophotometer | Potentiostat with electrochemical cell |
| Advantages | Simple, robust, low cost | High sensitivity, portability, rapid analysis |
| Limitations | Prone to spectral overlap and matrix interference | Sensitive to pH, matrix effects, and electrode fouling |
Derivatization Strategies for Enhancing Analytical Sensitivity and Selectivity
Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical technique. libretexts.org This is particularly useful in gas chromatography to improve volatility, thermal stability, and detectability. jfda-online.com
For this compound, the secondary amide group (-CONH-) contains an active hydrogen atom. This can lead to peak tailing and adsorption on active sites within the GC system. Derivatization can mitigate these issues. libretexts.org
Silylation: This is a common derivatization technique where the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS-derivative is more volatile, less polar, and more thermally stable, leading to improved peak shape and sensitivity in GC-MS analysis. youtube.com
Acylation: This involves introducing an acyl group. Using fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), can create derivatives that are highly responsive to an electron capture detector (ECD), a very sensitive detector for halogenated compounds. This would significantly lower the detection limits for trace analysis. jfda-online.com
Alkylation: This method replaces the active hydrogen with an alkyl group, which can also reduce polarity and increase volatility. gcms.cz
The choice of derivatization reagent depends on the analyte's functional groups and the specific analytical goal, such as enhancing volatility for GC or introducing a chromophore for UV-Vis detection. gcms.cz
Methodologies for Environmental Detection and Monitoring in Non-Biological Matrices
Detecting and quantifying synthetic compounds like this compound in environmental matrices such as water and soil is essential for understanding their persistence, transport, and potential impact. frontiersin.org These analyses are challenging due to the typically low concentrations of the analyte and the complexity of the sample matrix. researchgate.net
A common workflow for environmental analysis involves sample preparation, analyte extraction, cleanup, and instrumental analysis. A robust method developed for the analysis of 2,6-dichlorobenzamide (B151250) (BAM), a structurally similar herbicide degradant, in water provides a relevant model. nih.gov
Sample Collection and Preparation: Water samples are collected, and preservatives may be added to prevent degradation of the analyte.
Solid-Phase Extraction (SPE): This is the most common technique for extracting and concentrating trace organic pollutants from water. The water sample is passed through a cartridge containing a solid sorbent (e.g., a polymer-based or C18-bonded silica (B1680970) material). The analyte adsorbs to the sorbent while salts and other interferences pass through.
Elution and Concentration: The analyte is then eluted from the SPE cartridge using a small volume of an organic solvent (e.g., methanol or acetonitrile). This eluate is often further concentrated by evaporating the solvent under a gentle stream of nitrogen.
Instrumental Analysis: The concentrated extract is analyzed using a highly sensitive and selective technique, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS provides excellent sensitivity and specificity, enabling the detection and confirmation of analytes at parts-per-trillion (ng/L) levels. researchgate.net The method for BAM, for example, achieved a limit of detection of 0.010 µg/L in groundwater. nih.gov
For soil and sediment matrices, the extraction step is more rigorous, often employing techniques like pressurized liquid extraction (PLE) or sonication with an organic solvent to release the analyte from the solid particles before proceeding with cleanup and analysis. researchgate.net
Future Research Directions and Emerging Perspectives for 3,5 Dichloro N Ethylbenzamide
Rational Design and Synthesis of Next-Generation 3,5-dichloro-N-ethylbenzamide Analogues with Tailored Reactivity
The rational design of new molecules is a cornerstone of modern medicinal and materials chemistry. For this compound, the strategic modification of its structure can lead to next-generation analogues with precisely tuned reactivity and functionality. Future research will likely focus on computational modeling to predict how structural changes will influence the electronic and steric properties of the molecule.
Key strategies for creating these analogues include:
C-H Functionalization: Techniques such as palladium-catalyzed C-H activation can be employed to introduce new functional groups at specific positions on the aromatic ring. nih.gov This allows for the synthesis of derivatives that would be difficult to access through traditional methods.
Modification of the Amide Linkage: Altering the N-ethyl group can significantly impact the compound's steric hindrance and hydrogen-bonding capabilities, thereby influencing its reactivity and intermolecular interactions.
Varying Halogen Substitution: Replacing the chlorine atoms with other halogens (e.g., bromine, fluorine) or introducing additional substituents can modulate the electronic landscape of the benzene (B151609) ring, affecting reaction rates and selectivity.
A medicinal chemistry study on N-alkylphenyl-3,5-dinitrobenzamide analogues, for instance, demonstrated how systematic chemical modifications could be performed to establish a structure-activity relationship (SAR) against Mycobacterium tuberculosis. rsc.org A similar approach could be applied to this compound to explore its potential in various applications.
Table 1: Potential Strategies for Analogue Design
| Modification Site | Strategy | Desired Outcome |
|---|---|---|
| Aromatic Ring | C-H Functionalization | Introduction of new reactive sites or modulating groups |
| Amide Nitrogen | Substitution of Ethyl Group | Alteration of steric and electronic properties |
The synthesis of these tailored analogues will require advanced synthetic methodologies that offer high precision and yield. The development of such compounds could lead to new materials with unique properties or bioactive molecules for pharmaceutical research. nih.gov
Application of Advanced Spectroscopic Probes for In Situ and Real-time Mechanistic Studies
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and controlling product outcomes. Future research on this compound will benefit immensely from the application of advanced spectroscopic techniques for in situ and real-time monitoring of its chemical transformations.
Process Analytical Technology (PAT) tools like ReactIR (in-situ Fourier Transform Infrared Spectroscopy) can provide detailed, real-time information about the concentration of reactants, intermediates, and products throughout a reaction. mt.com This technology allows for the direct observation of kinetic profiles and the identification of transient species that are invisible to traditional offline analysis. mt.com For the synthesis of amides, ReactIR can track the consumption of the carboxylic acid and the formation of the amide bond, providing critical insights into reaction initiation, progression, and endpoint. mt.com
Table 2: Spectroscopic Probes for Mechanistic Studies
| Technique | Information Gained | Application to this compound |
|---|---|---|
| ReactIR (FTIR) | Real-time concentration profiles of reactants, intermediates, products. | Monitoring amide bond formation, identifying reactive intermediates. mt.com |
| In-situ NMR | Structural elucidation of intermediates, kinetic analysis. | Characterizing phosphonium (B103445) salts in amidation reactions. researchgate.net |
| Raman Spectroscopy | Vibrational information, suitable for aqueous and solid-phase systems. | Studying reactions in different media or heterogeneous catalysis. |
By applying these advanced probes, researchers can gain a deeper understanding of the mechanistic pathways involved in the synthesis and reactions of this compound. This knowledge is invaluable for improving reaction efficiency, yield, and selectivity.
Exploration of Synergistic Applications in Multi-Component Chemical Systems and Catalysis
The concept of synergism, where the combined effect of multiple components is greater than the sum of their individual effects, is a powerful principle in modern chemistry. For this compound, this can be explored in the context of multi-component reactions (MCRs) and synergistic catalysis.
Multi-Component Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.org These reactions are highly efficient and atom-economical, making them attractive for generating molecular diversity. researchgate.netbeilstein-journals.org Benzamides and their derivatives can be valuable substrates in MCRs for the synthesis of complex heterocyclic structures like isoindolinones. nih.gov Future work could involve designing novel MCRs that utilize this compound as a key building block to rapidly assemble libraries of complex molecules for screening in drug discovery and materials science. beilstein-journals.org
Synergistic Catalysis: This approach involves the use of two or more catalysts that work in tandem to achieve a transformation that is not possible with a single catalyst. For example, a synergistic system of metal nanoparticles and a Lewis acid has been shown to effectively catalyze the N-alkylation of primary amides. rsc.org The metal nanoparticle activates the alcohol, while the Lewis acid facilitates the addition of the amide to the in situ generated aldehyde. rsc.org Investigating the use of this compound in such synergistic catalytic systems could lead to novel and efficient synthetic methodologies.
Development of Sustainable and Eco-Conscious Synthetic Pathways for Benzamide (B126) Production
The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound should prioritize the development of sustainable and eco-conscious pathways for its production and the synthesis of its derivatives.
Key areas of focus include:
Greener Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents. Limonene and cyclopentyl methyl ether have been identified as green media for amide formation. bohrium.comnih.gov
Catalytic Methods: Developing catalytic methods that avoid the use of stoichiometric, and often toxic, activating agents commonly used in amide synthesis. chemistryviews.orgmdpi.com Ceric ammonium nitrate has been used as a catalyst for direct amidation under solvent-free microwave conditions. mdpi.com
Biocatalysis: Employing enzymes, such as Candida antarctica lipase B (CALB), to catalyze amide bond formation under mild conditions. nih.gov
Electrosynthesis: Utilizing electrochemical methods, which use electricity as a "reagent" to drive reactions, can offer a greener alternative to traditional chemical oxidants and reductants. rsc.org
Table 3: Green Chemistry Approaches for Benzamide Synthesis
| Approach | Principle | Example |
|---|---|---|
| Alternative Solvents | Reduce pollution and hazard | Use of limonene or water. bohrium.com |
| Catalysis | Increase atom economy, reduce waste | Boronic acid or ceric ammonium nitrate catalysts. mdpi.comorganic-chemistry.org |
| Biocatalysis | Mild conditions, high selectivity | Candida antarctica lipase B (CALB) mediated amidation. nih.gov |
| Energy Efficiency | Reduce energy consumption | Microwave-assisted synthesis. mdpi.com |
| Electrosynthesis | Avoid chemical reagents | Anodic oxidation to generate reactive species. rsc.org |
By embracing these green chemistry principles, the environmental footprint associated with the synthesis of benzamides can be significantly reduced.
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Benzamide Research
Predictive Modeling: ML models can be trained to predict various properties of small molecules, including their bioactivity, toxicity (ADMET properties), and physicochemical characteristics. arxiv.org This allows for the in silico screening of virtual libraries of this compound analogues, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov This approach can significantly accelerate the discovery of new lead compounds. acs.org
Reaction Optimization: AI can also be used to optimize reaction conditions. By analyzing data from previous experiments, ML models can predict the optimal temperature, solvent, and catalyst to maximize the yield and selectivity of a reaction, reducing the need for extensive trial-and-error experimentation.
The integration of AI and ML into the research workflow for this compound will undoubtedly accelerate the pace of discovery and innovation, leading to the development of new materials and potential therapeutic agents in a more efficient and data-driven manner. nih.gov
Q & A
Basic: What experimental approaches are used to study the regioselectivity of metalation in 3,5-dichloro-N-ethylbenzamide?
To investigate regioselectivity, researchers typically employ directed ortho-metalation (DoM) under varying conditions (e.g., using LDA or LTMP as bases). Key steps include:
- Competitive metalation experiments comparing tertiary (e.g., N-ethyl) and secondary benzamides.
- Kinetic vs. thermodynamic control studies via temperature modulation.
- Spectroscopic validation (e.g., NMR or X-ray crystallography) to confirm regiochemical outcomes.
Evidence from tertiary benzamides suggests that steric hindrance and complex-induced proximity effects (CIPE) dominate over electronic factors in directing metalation .
Advanced: How do steric and electronic effects differentiate the reactivity of this compound from secondary benzamides?
The N-ethyl group introduces steric bulk that restricts base coordination, favoring metalation at less hindered positions. In contrast, secondary benzamides allow stronger base-substrate interactions, leading to alternative regioselectivity. Methodological insights:
- Substituent variation studies : Synthesize analogs with bulkier or smaller N-substituents to isolate steric contributions.
- Computational modeling : Use DFT calculations to map electron density and identify reactive sites.
- Isotopic labeling : Track reaction pathways via -labeled substrates.
Contradictions in regioselectivity between computational predictions and experimental results can be resolved by incorporating solvent effects and explicit solvation models .
Basic: What crystallographic tools are recommended for structural elucidation of this compound derivatives?
For small-molecule crystallography:
- SHELX suite : Use SHELXD for phase determination and SHELXL for refinement. These programs handle twinning and high-resolution data effectively .
- Mercury CSD : Visualize packing motifs and intermolecular interactions (e.g., halogen bonding from Cl substituents) .
- Validation metrics : Check R-factors, residual electron density, and ADDSYM alerts to ensure structural accuracy.
Advanced: How can researchers resolve discrepancies between experimental and computational data for reaction mechanisms involving this compound?
Methodological strategies include:
- Multivariate analysis : Correlate reaction conditions (solvent, temperature) with regiochemical outcomes.
- Synchrotron-based crystallography : Obtain high-resolution data to validate computational geometries.
- In situ monitoring : Use techniques like ReactIR or stopped-flow NMR to capture transient intermediates.
For example, if DFT predicts meta-metalation but experiments yield ortho-products, re-evaluate solvent coordination in the computational model .
Basic: What safety and handling protocols are critical when working with this compound?
While commercial data is excluded, general guidelines for halogenated benzamides include:
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles.
- Waste disposal : Follow institutional protocols for chlorinated organic waste.
Refer to Safety Data Sheets (SDS) from authoritative sources like NIST or PubChem for compound-specific hazards .
Advanced: How does the electronic nature of the 3,5-dichloro substituents influence the spectroscopic properties of N-ethylbenzamide derivatives?
The electron-withdrawing Cl groups:
- Redshift UV-Vis absorption : Due to conjugation with the benzamide π-system.
- NMR deshielding : Observe downfield shifts for aromatic protons (e.g., NMR δ 7.8–8.2 ppm).
- IR spectroscopy : Stretching frequencies for C=O and C-Cl bonds (e.g., 1680 cm for amide C=O).
Comparative studies with non-chlorinated analogs can isolate electronic effects .
Basic: What databases provide reliable physicochemical data for this compound?
- NIST Chemistry WebBook : For spectral data and thermodynamic properties .
- Cambridge Structural Database (CSD) : For crystallographic parameters of related benzamides .
- PubChem : For molecular weight, CAS RN, and safety information .
Avoid non-peer-reviewed sources like commercial catalogs .
Advanced: What strategies optimize the synthesis of this compound for high-yield, scalable protocols?
- Microwave-assisted synthesis : Reduces reaction time and improves purity.
- Flow chemistry : Enhances heat transfer for exothermic steps (e.g., chlorination).
- Catalytic methods : Explore Pd-catalyzed coupling for introducing the ethyl group.
Validate purity via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
